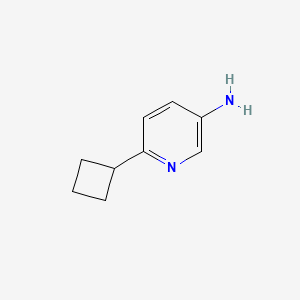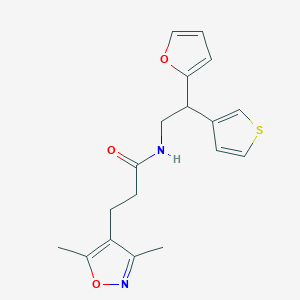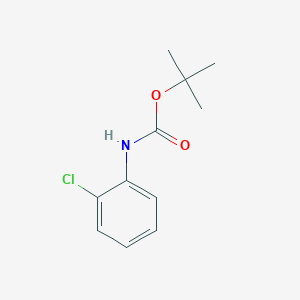
1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, commonly known as ESI or ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Urea Derivatives in Biosensing
Urea Biosensors for Medical and Environmental Monitoring
Urea derivatives play a critical role in the development of biosensors aimed at detecting urea levels, which is vital for diagnosing and monitoring various health conditions, including kidney and metabolic disorders. The advancements in biosensors utilizing urea derivatives have shown significant potential for non-invasive, rapid, and accurate urea concentration measurements in clinical diagnostics and environmental monitoring (Botewad et al., 2021).
Urea Derivatives in Drug Design
Urease Inhibitors for Treating Infections
Certain urea derivatives have been identified as potent urease inhibitors, offering therapeutic approaches for treating gastric and urinary tract infections caused by urease-producing bacteria. This application underscores the medicinal significance of urea derivatives in developing drugs aimed at specific enzymatic targets, thereby providing a pathway for novel antibacterial treatments (Kosikowska & Berlicki, 2011).
Environmental Applications of Urea Derivatives
Biodegradation and Environmental Fate of Urea Derivatives
Research into the biodegradation and environmental fate of urea derivatives, such as ethyl tert-butyl ether (ETBE), reveals the ecological dynamics of these compounds. Understanding the microbial degradation pathways and environmental impacts of urea derivatives is crucial for assessing their safety and ecological footprint, guiding their use in industrial and agricultural applications (Thornton et al., 2020).
Urea Derivatives in Energy Storage
Urea as a Hydrogen Carrier for Energy Supply
Innovations in energy storage and fuel cell technologies have explored the use of urea as a hydrogen carrier. The potential of urea derivatives in storing and releasing hydrogen presents a promising avenue for developing safe, sustainable, and long-term energy solutions, highlighting the versatility and applicability of urea in energy sciences (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-27-18-11-7-6-10-17(18)23-20(24)21-12-13-28(25,26)19-14(2)22-16-9-5-4-8-15(16)19/h4-11,22H,3,12-13H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDVODLEVCCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)
![5-Bromo-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2805112.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2805118.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)
![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)

